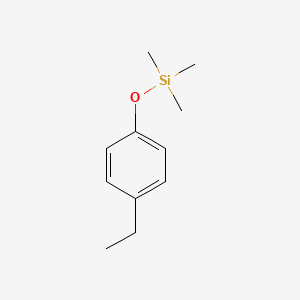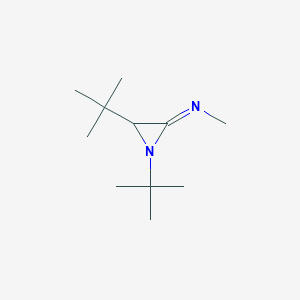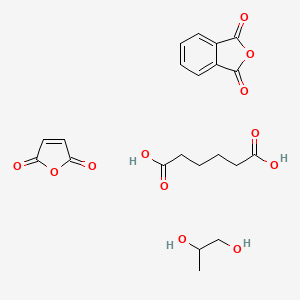
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane: is a complex organic compound characterized by its long chain of carbon atoms and multiple ether linkages This compound is notable for its unique structure, which includes eleven ether groups interspersed along a fifty-five carbon atom backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane typically involves multiple steps, starting with the preparation of shorter ether-containing segments. These segments are then linked together through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain ethers and their interactions with other molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and permeability.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to encapsulate other molecules.
Industry: It is investigated for use in the production of advanced materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane exerts its effects is largely dependent on its interaction with other molecules. The multiple ether linkages allow it to form hydrogen bonds and other non-covalent interactions, which can influence the behavior of biological membranes and other systems. The compound’s long carbon chain also contributes to its hydrophobic properties, making it useful in applications where water solubility is a concern.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene glycol (PEG): Similar in that it contains multiple ether linkages, but differs in its shorter chain length and higher water solubility.
Polypropylene glycol (PPG): Also contains ether linkages but has a different backbone structure, leading to different physical and chemical properties.
Crown ethers: These compounds have cyclic ether structures and are known for their ability to complex with metal ions, unlike the linear structure of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane.
Uniqueness
What sets this compound apart is its exceptionally long carbon chain and the specific arrangement of ether linkages. This unique structure imparts distinct physical and chemical properties, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
22732-78-1 |
|---|---|
Formule moléculaire |
C44H90O11 |
Poids moléculaire |
795.2 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C44H90O11/c1-3-5-7-9-11-13-15-17-19-21-23-45-25-27-47-29-31-49-33-35-51-37-39-53-41-43-55-44-42-54-40-38-52-36-34-50-32-30-48-28-26-46-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
Clé InChI |
QYHWMRIOFKJZNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


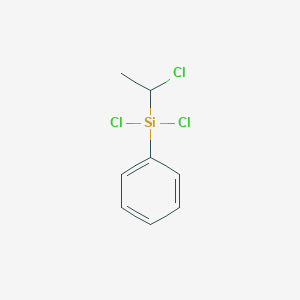
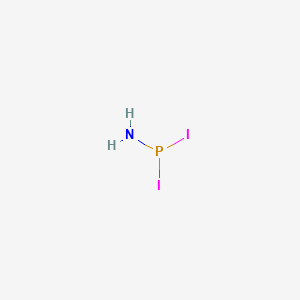
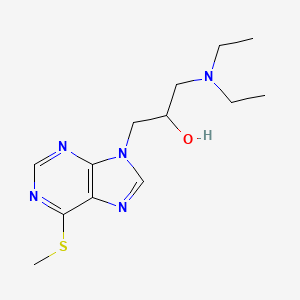
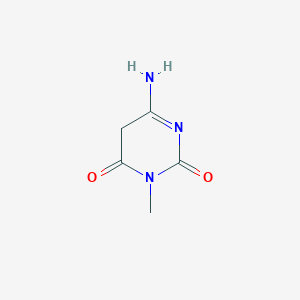
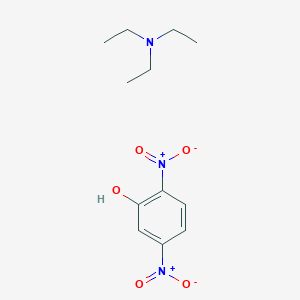
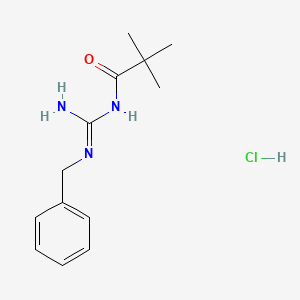
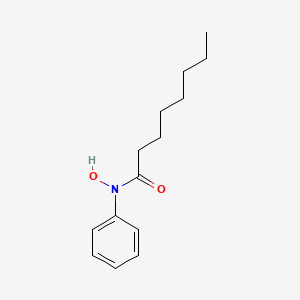
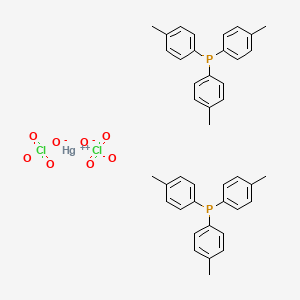
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
